Tridodecylphosphine oxide
Description
Overview of Long-Chain Tertiary Phosphine (B1218219) Oxides in Academic Research
Tertiary phosphine oxides (R₃PO) are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic groups. Within this class, long-chain tertiary phosphine oxides, which possess alkyl chains of ten or more carbon atoms, have garnered significant attention in academic research. rsc.org Unlike their shorter-chain counterparts, which can be deliquescent, these high-molecular-weight phosphine oxides are typically crystalline, air-stable solids. rsc.org Their long alkyl chains render them highly soluble in organic solvents, a property that is crucial for many of their applications. ontosight.ai
The stability of tertiary phosphine oxides is a key feature, making them robust under a variety of reaction conditions. This contrasts with primary and secondary phosphine oxides, which can exhibit tautomerization. The preparation of long-chain tertiary phosphine oxides is well-established, and they are characterized using various analytical techniques, including microanalysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P), and mass spectrometry. rsc.org Their utility extends to coordination chemistry, where they can form complexes with transition metals like nickel(II) and copper(II). rsc.org Furthermore, they are pivotal in materials science, particularly as stabilizing or capping agents in the synthesis of nanoparticles. ontosight.ai The reduction of these stable oxides back to their corresponding tertiary phosphines, a reaction of significant industrial relevance, can be achieved, although it often requires forcing conditions. mdpi.com
Significance of Tridodecylphosphine (B1619769) Oxide (TDPO) in Contemporary Chemical Research
Tridodecylphosphine oxide (TDPO), with the chemical formula P(C₁₂H₂₅)₃O, is a prominent member of the long-chain tertiary phosphine oxide family. Its three dodecyl groups, each a 12-carbon alkyl chain, attached to the central phosphorus atom, give it distinct physical and chemical properties that are leveraged in various fields of modern chemical research. ontosight.aistenutz.eu
One of the most significant areas of TDPO research is in nanomaterials science . It serves as a high-boiling point, coordinating solvent and a surface-capping agent in the synthesis of colloidal nanocrystals, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS). researchgate.net In these syntheses, TDPO plays a crucial role in controlling the size, shape, and surface chemistry of the nanocrystals, which in turn dictates their photoluminescent properties. researchgate.net The use of TDPO, often in conjunction with other ligands like hexadecylamine (B48584) (HDA), has been instrumental in producing highly monodisperse nanocrystals with high photoluminescence quantum yields. researchgate.net
In the realm of solvent extraction , TDPO has been investigated for its ability to extract metal ions from aqueous solutions. For instance, it has shown potential in the extraction of uranium from sulfate (B86663) solutions. osti.gov The long alkyl chains enhance its solubility in organic diluents, making it an effective extractant. ontosight.ai While much of the foundational work in this area also involves the closely related trioctylphosphine (B1581425) oxide (TOPO), the principles and applications are often transferable to TDPO. nih.govrsc.orgijcce.ac.ir
Furthermore, TDPO and other long-chain phosphine oxides are important in coordination chemistry . They act as ligands that can coordinate to metal centers, influencing the properties and reactivity of the resulting metal complexes. rsc.org This has implications for catalysis, where phosphine ligands are widely used to modulate the activity and selectivity of metal catalysts. ontosight.ai
Scope and Objectives of the Academic Research Review on this compound
This review aims to provide a focused and detailed examination of this compound based on contemporary academic research. The primary objective is to synthesize and present the current understanding of TDPO, strictly adhering to its roles and properties as a chemical compound.
The scope of this review is centered on the following key areas:
Synthesis and Properties: A detailed look at the preparation methods and fundamental physicochemical properties of TDPO.
Coordination Chemistry: An exploration of TDPO's behavior as a ligand in the formation of coordination compounds.
Applications in Nanoparticle Synthesis: A comprehensive overview of its critical role in the controlled synthesis of various nanocrystals.
Applications in Solvent Extraction: An analysis of its utility as an extractant for metal ions.
This review will present detailed research findings and utilize data tables to summarize key information. By focusing exclusively on these academic and research-oriented aspects, this article will provide an authoritative overview of this compound's significance in chemical science.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₆H₇₅OP | stenutz.eu |
| Molar Mass | 554.96 g/mol | stenutz.eu |
| Appearance | Crystalline solid | rsc.org |
| Air Stability | Stable | rsc.org |
| Dipole Moment | 5.40 D | stenutz.eu |
Properties
IUPAC Name |
1-didodecylphosphoryldodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75OP/c1-4-7-10-13-16-19-22-25-28-31-34-38(37,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLCBJSJAACAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)CCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501967 | |
| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13176-23-3 | |
| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tridodecylphosphine Oxide and Analogous Systems
Established Synthetic Pathways to Tridodecylphosphine (B1619769) Oxide
Oxidation Reactions of Tridodecylphosphine Precursors
A primary and straightforward method for preparing tridodecylphosphine oxide is through the oxidation of its corresponding phosphine (B1218219), tridodecylphosphine. echemi.com This transformation is a common step in phosphine chemistry, as phosphines are readily oxidized to the more stable phosphine oxides. nih.gov Various oxidizing agents can be employed for this purpose. For instance, tertiary phosphines (R₃P) react with aqueous hydrogen peroxide (H₂O₂) to yield the corresponding phosphine oxide adducts (R₃P=O·(H₂O₂)ₓ). researchgate.net Subsequent treatment, such as heating under vacuum or using molecular sieves, can decompose the hydrogen peroxide adduct to afford the pure phosphine oxide. researchgate.net
Another common approach involves the use of sulfuryl chloride fluoride, which reacts rapidly with trialkylphosphines at room temperature. The reaction proceeds through a phosphonium (B103445) salt intermediate that subsequently eliminates to form the trialkylphosphine oxide. thieme-connect.de Air oxidation is also a feasible method, though it can sometimes lead to mixtures of products due to the insertion of oxygen into one or more P-C bonds. researchgate.net
The following table summarizes common oxidizing agents used for the conversion of tertiary phosphines to phosphine oxides:
| Oxidizing Agent | Reaction Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, room temperature | researchgate.net |
| Sulfuryl Chloride Fluoride (SO₂ClF) | Room temperature | thieme-connect.de |
| Air/Oxygen | Varies | researchgate.net |
Organometallic Approaches for Phosphorus-Carbon Bond Formation
The construction of the P-C bonds in trialkylphosphine oxides like this compound often relies on organometallic reagents. nih.gov Grignard reagents (RMgX) are particularly versatile for this purpose. acs.orggoogle.com One of the most fundamental methods involves the reaction of a phosphorus-containing starting material, such as phosphorus oxychloride (POCl₃) or phosphonates, with an appropriate Grignard reagent. acs.orgnih.gov For the synthesis of this compound, dodecylmagnesium bromide would be the Grignard reagent of choice.
The reaction of phosphonates with Grignard reagents provides a direct route to phosphine oxides. acs.org While historically this reaction was often low-yielding, recent advancements, such as the use of additives like sodium trifluoromethanesulfonate (B1224126) (NaOTf), have significantly improved the yields by preventing the formation of unreactive coordination oligomers. acs.org This method allows for the stepwise and controlled introduction of different alkyl or aryl groups to the phosphorus center. acs.org
Similarly, the reaction of dialkyl phosphites with an excess of an alkyl Grignard reagent can produce symmetrical secondary phosphine oxides. thieme-connect.com Unsymmetrical tertiary phosphine oxides can also be synthesized by the sequential treatment of phosphonodithioic acid S,S-di(p-tolyl) esters with two different Grignard reagents. acs.org
The following table provides examples of organometallic reactions for P-C bond formation in phosphine oxide synthesis:
| Phosphorus Source | Organometallic Reagent | Product Type | Reference |
| Phosphonates | Grignard Reagents | Tertiary Phosphine Oxides | acs.org |
| Dialkyl Phosphites | Grignard Reagents | Symmetrical Secondary Phosphine Oxides | thieme-connect.com |
| Phosphonodithioic Acid Esters | Grignard Reagents | Unsymmetrical Tertiary Phosphine Oxides | acs.org |
| Phosphoryl Trichloride (POCl₃) | Vinylmagnesium Bromide | Trivinylphosphine Oxide | nih.gov |
Advanced and Sustainable Synthetic Strategies for this compound
Green Chemistry Principles in Phosphine Oxide Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, and the production of phosphine oxides is no exception. researchgate.net Green chemistry principles focus on aspects such as atom economy, the use of less hazardous reagents, and solvent-free or catalyst-free conditions. rsc.orgthieme-connect.comresearchgate.net
One notable green approach is the catalyst- and solvent-free hydrophosphorylation of ketones with secondary phosphine oxides, which yields tertiary α-hydroxyphosphine oxides with high atom economy. thieme-connect.com Another example is the photoinduced synthesis of C2-linked phosphine oxides, which proceeds under mild, metal-free conditions with 100% atom economy. rsc.org Furthermore, the reduction of γ-phosphonylketones using sodium borohydride (B1222165) supported on alumina (B75360) under solvent-free conditions provides a rapid and green route to γ-hydroxyphosphonate and phosphine oxide derivatives. researchgate.net
The deoxygenation of phosphine oxides back to phosphines, a key step in phosphorus recycling, has also been a focus of green chemistry research. Methods using reagents like tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (B1170920) (PMHS) under microwave and solvent-free conditions offer a greener alternative to traditional reducing agents. researchgate.net
Solvothermal and Hydrothermal Synthesis Pathways
Solvothermal and hydrothermal synthesis are methods that utilize solvents (organic or water, respectively) under elevated temperatures and pressures to produce a wide range of materials, including nanoparticles and metal oxides. sigmaaldrich.comresearchgate.netsapub.org While not a primary route for the direct synthesis of simple trialkylphosphine oxides like this compound, these methods are crucial for creating more complex, functionalized materials where phosphine oxides may be a component or a surface ligand.
For example, cadmium selenide (B1212193) (CdSe) quantum dots can be prepared by dissolving cadmium oxide in trioctylphosphine (B1581425) oxide (TOPO) and trioctylphosphine (TOP), where TOPO acts as both a high-boiling solvent and a capping agent to control nanoparticle growth. sigmaaldrich.com The synthesis of various metal oxide nanoparticles, such as iron oxide, copper oxide, and zinc oxide, can be achieved through hydrothermal or solvothermal methods. sapub.orgrsc.orgum.edu.myplos.org In these syntheses, long-chain phosphine oxides like this compound can play a role as surfactants or stabilizing agents, influencing the size, shape, and properties of the resulting nanomaterials.
These methods are particularly valuable for creating advanced materials with specific morphologies, such as nanorods, nanowires, and nanospheres. mdpi.comrsc.org For instance, a one-step hydrothermal/solvothermal method has been used to prepare platinum-titanium dioxide catalysts for biobutanol oxidation. mdpi.com
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and improving yields. Mechanistic studies have shed light on several key transformations.
In the oxidation of phosphines, the reaction with disulfides in the presence of water is proposed to proceed via a nucleophilic attack of the phosphine on the S-S bond, forming a thiophosphonium cation intermediate. This intermediate is then hydrolyzed by water to produce the phosphine oxide and a thiol. mdpi.com
For organometallic routes, investigations into the reaction of phosphonates with Grignard reagents have revealed that in the absence of an additive like NaOTf, the reaction is hindered by the formation of covalent coordination oligomers of magnesium and phosphorus species. The additive is believed to prevent this oligomerization, allowing the reaction to proceed to the desired phosphine oxide. acs.org Mechanistic studies suggest that a five-coordinate phosphorus species, rather than a phosphinate, is the key reaction intermediate. acs.org
The reduction of tertiary phosphine oxides, the reverse reaction, has also been studied mechanistically. For example, the reduction using a Ti(O-i-Pr)₄/hydrosiloxane system is proposed to proceed via a single electron transfer (SET) mechanism, as evidenced by the detection of a Ti(III) species using electron spin resonance (ESR) spectroscopy. researchgate.net
Coordination Chemistry of Tridodecylphosphine Oxide
Ligand Properties of Tridodecylphosphine (B1619769) Oxide and its Coordination Modes
Tridodecylphosphine oxide, with the formula P(C₁₂H₂₅)₃O, is characterized as a hard Lewis base. The primary site of coordination is the oxygen atom of the phosphoryl group (P=O). The P-O bond is highly polar, with a significant partial negative charge on the oxygen atom, making it an excellent donor for hard and borderline metal ions. The three long dodecyl chains are a defining feature, imparting high solubility in non-polar organic solvents and significant steric bulk around the coordination site.
The coordination of TDPO to a metal center occurs almost invariably through the oxygen atom, forming a metal-oxygen (M-O) bond. researchgate.net The basicity of the phosphine (B1218219) oxide, a key factor in its coordinating ability, is influenced by the inductive effects of the alkyl substituents on the phosphorus atom. staffs.ac.uk In the gas phase, the basicity follows the expected trend based on the electron-donating ability of the alkyl groups. staffs.ac.uk
Common coordination modes for monodentate phosphine oxides like TDPO lead to the formation of adducts with metal salts. For instance, with tetravalent metal halides (MX₄), TDPO can form complexes with the general stoichiometry MX₄(TDPO)₂. rsc.org Depending on the steric requirements of the metal center and the ligands, these complexes can adopt different geometries, such as cis or trans configurations. rsc.org For example, while smaller ligands might favor a cis arrangement, the bulky nature of the tridodecyl groups in TDPO could favor a trans configuration to minimize steric hindrance, similar to what is observed with tri-n-octylphosphine oxide (TOPO). rsc.org
The coordination modes can be diverse, including the formation of simple mononuclear complexes or acting as a bridging ligand in polynuclear structures, although the latter is less common for simple monodentate phosphine oxides. staffs.ac.uk In solution, the coordination is often dynamic, with the potential for ligand dissociation, especially in coordinating solvents. staffs.ac.uk
Complexation Thermodynamics and Kinetics with Metal Ions
The formation of complexes between this compound and metal ions is governed by thermodynamic and kinetic factors. These include the stability of the formed complexes and the rate at which they form, which are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.
The stoichiometry of metal complexes with phosphine oxides can vary. Common stoichiometries observed include 1:1, 1:2, 1:3, and 2:1 (metal:ligand), depending on the metal ion's coordination number and the steric profile of the ligand. staffs.ac.uk For instance, lanthanide nitrates often form [Ln(NO₃)₃(R₃PO)₃] complexes. staffs.ac.uk
Below is an interactive table showing representative stability constants for complexes of the analogous ligand Trioctylphosphine (B1581425) oxide (TOPO) with Thorium(IV), which illustrates the typical magnitudes of these values.
| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Conditions |
| Th(IV) | TOPO | 4.65 | 8.60 | 11.85 | 1 M (H,Na)ClO₄, Benzene |
| Th(IV) | TBP | 4.25 | 7.95 | 11.00 | 1 M (H,Na)ClO₄, Benzene |
Data sourced from a study on actinide complexation, illustrating trends for similar phosphine oxides. researchgate.net TBP (Tri-n-butyl phosphate) is included for comparison.
The data indicates that TOPO forms highly stable complexes with Th(IV), with stability increasing with the number of coordinated ligands. The trend TOPO > TBP suggests that the alkylphosphine oxide is a stronger complexing agent than the phosphate (B84403) ester, reflecting its higher basicity. researchgate.net
The oxidation state of a metal ion plays a crucial role in its complexation with this compound. rsc.org This behavior can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. The oxygen atom in TDPO is a hard Lewis base. Consequently, it forms more stable complexes with hard Lewis acids.
Metal ions in higher oxidation states have a greater charge density and are considered harder acids. For example, Fe(III) is a harder acid than Fe(II), and Cr(VI) is harder than Cr(III). rsc.org Therefore, TDPO is expected to form significantly more stable complexes with metal ions in their higher oxidation states. This increased stability is due to a stronger electrostatic interaction between the highly charged metal cation and the partial negative charge on the phosphine oxide oxygen.
The binding energy of metal-ligand complexes shows a clear trend with the metal's oxidation state; for instance, the calculated binding energy for carboxylate complexes with chromium follows the order Cr(VI) > Cr(V) > Cr(IV) > Cr(III) > Cr(II) > Cr(I). rsc.org A similar trend is anticipated for TDPO complexes. This principle is fundamental in designing solvent extraction systems, where ligands like TDPO can be used to selectively extract metals in specific oxidation states from aqueous solutions into an organic phase. The stability of the complex directly influences the efficiency of this extraction process.
Supramolecular Assembly and Self-Organization Driven by this compound
The structure of this compound, featuring a polar phosphine oxide headgroup and three long, nonpolar dodecyl tails, makes it an amphiphilic molecule. This amphiphilicity is a key driver for its participation in supramolecular assembly and self-organization. mdpi.com When TDPO coordinates to metal ions, it forms metal-ligand complexes that can act as building blocks for larger, ordered architectures. frontiersin.orgnih.gov
The self-assembly process is driven by a combination of non-covalent interactions. The primary interactions include:
Coordination Bonds: The M-O bond between the metal ion and the TDPO ligand provides the initial connection, forming a well-defined node. frontiersin.org
Van der Waals Forces: The long dodecyl chains of the TDPO ligands can interact with each other through van der Waals forces. These interactions are significant and can lead to the formation of organized domains, similar to the hydrophobic core of a micelle. mdpi.com
These interactions can lead to the formation of various supramolecular structures. In solution, TDPO-metal complexes can self-assemble into reverse micelles, where the polar metal-phosphine oxide cores are shielded from the nonpolar solvent by the outward-facing alkyl chains. In aqueous systems, if dispersed, they could form micelles or vesicles. mdpi.com The coordination of TDPO to metal centers can also facilitate the templated growth of nanomaterials, where the TDPO molecules form a dynamic layer on the surface of a growing nanoparticle, controlling its size, shape, and solubility. d-nb.infounimi.it The self-organization process is a thermodynamically driven phenomenon where local interactions between the individual components lead to the spontaneous formation of a more ordered, large-scale structure.
Applications of Tridodecylphosphine Oxide in Advanced Separation Processes
Solvent Extraction Systems Incorporating Tridodecylphosphine (B1619769) Oxide
Solvent extraction processes utilizing Tridodecylphosphine oxide, often in a diluent like kerosene, are prominent in the separation of metal ions from aqueous solutions, particularly from acidic media such as nitric acid. These systems are integral to nuclear fuel reprocessing, where they are used to partition long-lived radioactive elements.
The extraction of metal ions by this compound and its analogues (such as Trioctylphosphine (B1581425) oxide, TOPO) proceeds through several key mechanisms. The dominant mechanism is often dictated by the specific conditions of the aqueous phase, including acidity, anion concentration, and the nature of the metal ion itself.
The primary mechanism by which neutral organophosphorus compounds like this compound extract metal ions is through solvation. In this process, the oxygen atom of the highly polar phosphine (B1218219) oxide group acts as a Lewis base, donating electron density to the metal cation to form a neutral, organophilic complex. nih.gov This mechanism is particularly effective for the extraction of metal salts, such as nitrates and chlorides, from acidic aqueous solutions.
The general equilibrium for the extraction of a metal nitrate, M(NO₃)ₓ, can be represented as:
Mⁿ⁺(aq) + nNO₃⁻(aq) + yTDPO(org) ⇌ M(NO₃)ₙ·yTDPO(org)
Here, TDPO represents this compound. The stoichiometry of the extracted complex (the value of 'y') depends on the coordination number of the metal ion and the extraction conditions. For example, studies on the extraction of Neodymium(III) from nitric acid solutions using trialkyl phosphine oxide (TAPO) have shown the formation of stable Nd(III)-TAPO complexes in the organic phase. researchgate.net The efficiency of this extraction is directly related to the basicity of the P=O group; phosphine oxides are among the most basic and therefore most efficient extractants in this class, followed by phosphinates, phosphonates, and phosphates. nih.gov
Under certain conditions, particularly in highly acidic solutions, this compound can participate in an anion exchange or ion-pair formation mechanism. This occurs when the phosphine oxide molecule is first protonated by the strong acid in the aqueous phase. rsc.org The resulting protonated extractant, [TDPO-H]⁺, becomes a large organic cation capable of pairing with a negatively charged metal complex (a metalate anion) to form a neutral, extractable ion pair. rsc.org
This mechanism is prevalent in systems with high concentrations of anions like chloride, which can form stable anionic complexes such as [MClₓ]ⁿ⁻. rsc.org The extraction equilibrium can be described in two steps:
Protonation: TDPO(org) + H⁺(aq) + A⁻(aq) ⇌ [TDPO-H]⁺A⁻(org)
Ion Exchange: n[TDPO-H]⁺A⁻(org) + [MXₙ]ⁿ⁻(aq) ⇌ ([TDPO-H]⁺)ₙ[MXₙ]ⁿ⁻(org) + nA⁻(aq)
This process allows for the extraction of metals that form stable anionic complexes, which would not be efficiently extracted via a simple solvation mechanism. The loading of the metal is favored by lowering the pH of the aqueous phase, which promotes protonation of the extractant. rsc.org
Synergism is a phenomenon in solvent extraction where the combined effect of two extractants is significantly greater than the sum of their individual effects. nih.gov this compound is a powerful synergistic agent, often used in conjunction with acidic chelating extractants like β-diketones (e.g., Thenoyltrifluoroacetone, TTA) or acidic organophosphorus compounds.
In these systems, the acidic extractant first forms a neutral chelate with the metal ion, which may still be hydrated. The neutral phosphine oxide then acts as an adduct-forming agent, displacing residual water molecules from the metal's coordination sphere to form a more lipophilic and stable ternary complex. researchgate.net This "adduct" is more readily extracted into the organic phase. For example, the synergistic extraction of Cobalt(II) with TTA and Trioctylphosphine oxide (TOPO) involves the formation of a Co(TTA)₂(TOPO) species. researchgate.net Similarly, a remarkably large synergistic effect, enhancing extraction by 5 to 8 orders of magnitude, has been observed for lanthanide ions using mixtures of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone and certain phosphoryl-containing podands. semanticscholar.org
This mechanism enhances both the efficiency and, in some cases, the selectivity of the separation process.
One of the most critical applications of trialkylphosphine oxides is in the partitioning of actinides from high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel. researchgate.netresearchgate.netnih.gov The TRPO process, developed in China, utilizes a solution of 30% (v/v) trialkylphosphine oxide in an aliphatic diluent like kerosene to co-extract trivalent, tetravalent, and hexavalent actinides from nitric acid streams. researchgate.nettandfonline.com This process is designed to separate long-lived alpha-emitting actinides, thereby reducing the long-term radiotoxicity of the nuclear waste. tandfonline.com
Hot tests performed with actual HLLW have demonstrated the effectiveness of the TRPO process. researchgate.nettandfonline.com Actinides such as Americium, Neptunium, Plutonium, and Uranium, as well as the fission product Technetium-99, are efficiently extracted from the waste solution into the TRPO-kerosene phase. tandfonline.com Subsequently, the extracted actinides can be selectively stripped back into an aqueous phase using different reagents, allowing for their separation from one another. researchgate.nettandfonline.com
The table below summarizes the results from a hot test of the TRPO process on highly saline HLLW, demonstrating the high decontamination factors achieved and the conditions for selective stripping.
| Element/Activity | Decontamination Factor (D.F.) | Stripping Agent | Stripping Condition |
|---|---|---|---|
| Total α Activity | 588 | - | - |
| Technetium (Tc) | 125 | - | - |
| Americium (Am) | - | Nitric Acid (HNO₃) | 5.5 mol/L |
| Neptunium/Plutonium (Np/Pu) | - | Oxalic Acid (H₂C₂O₄) | 0.6 mol/L |
| Uranium (U) | - | Sodium Carbonate (Na₂CO₃) | 5% |
Data sourced from a hot test of the TRPO process on highly saline HLLW. researchgate.nettandfonline.com
A significant challenge in nuclear waste partitioning is the separation of minor actinides (MAs), primarily trivalent Americium (Am³⁺) and Curium (Cm³⁺), from the chemically similar trivalent lanthanide (Ln³⁺) fission products. researchgate.netresearchgate.net Lanthanides have large neutron absorption cross-sections and must be removed before the actinides can be transmuted in nuclear reactors. researchgate.net Due to their similar ionic radii and charge, O-donor extractants like this compound co-extract MAs and lanthanides with poor selectivity. researchgate.netutwente.nl
Extraction of Actinide Elements by this compound
Role in Nuclear Fuel Cycle Reprocessing
The reprocessing of spent nuclear fuel is a critical step in the nuclear fuel cycle, aimed at recovering valuable materials, primarily uranium and plutonium, and separating them from fission products and minor actinides. nih.gov One of the most well-known processes for the separation of transuranic elements is the TRUEX (TransUranic EXtraction) process. The standard TRUEX process utilizes a solvent containing octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in conjunction with tributyl phosphate (B84403) (TBP) in a hydrocarbon diluent. sci-hub.se
While this compound belongs to the broader class of trialkyl phosphine oxides (TRPO), which have been investigated for their potential in actinide and lanthanide separation, its specific role within the established TRUEX process is not prominently documented. nih.gov Organophosphorus extractants, in general, are crucial for their strong extraction capabilities in spent fuel reprocessing. nih.gov The separation of actinides from lanthanides is a significant challenge due to their similar chemical properties. researchgate.net Research in this area continues to explore various extractants, including different phosphine oxides, to optimize separation efficiency and process safety. nih.govresearchgate.net
Extraction of Rare Earth Elements with this compound
Rare earth elements (REEs) are a group of seventeen chemically similar metallic elements that are essential for numerous high-technology applications. Their separation from one another is a challenging task due to their similar ionic radii and chemical properties. This compound has shown promise in the selective extraction of these elements.
Research has demonstrated that trialkylphosphine oxides can effectively extract rare earth element chlorides from aqueous solutions. In a study using a heteroradical trialkylphosphine oxide, it was observed that the distribution coefficients for lanthanides increase with the rising atomic number of the elements. osti.gov This indicates a preferential extraction of heavier rare earth elements over lighter ones. The separation factors between lutetium (Lu) and lanthanum (La), the heaviest and lightest of the lanthanide series respectively, were found to be significant, highlighting the potential for selective separation. osti.gov
Furthermore, synergistic extraction systems have been investigated to enhance the separation of REEs. A study utilizing a mixture of bis(2,4,4-trimethylpentyl) dithiophosphinic acid and a trialkyl phosphine oxide (a commercial mixture containing this compound) demonstrated a significant improvement in the selectivity between yttrium and the heavier lanthanides.
Separation Factors for Rare Earth Elements
| Element Pair | Separation Factor (Lu/La) with Trialkylphosphine Oxide (Chlorides) | Separation Factor (Lu/La) with Trialkylphosphine Oxide (Nitrates) |
|---|---|---|
| Lu/La | 100 | 80 |
Data derived from a study on the extraction of rare earth element chlorides and nitrates with a heteroradical trialkylphosphine oxide. osti.gov
The recovery of rare earth elements is crucial not only from primary ores but also from secondary resources such as electronic waste (e-waste). mtech.edu While specific studies on this compound for this purpose are limited, research on the closely related compound trioctylphosphine oxide (TOPO) provides valuable insights. TOPO has been incorporated into polymer membranes for the recovery of neodymium (Nd) and praseodymium (Pr) from Nd-Fe-B magnets found in computer hard disk drives. researchgate.net This suggests that this compound, with its similar chemical structure, could also be a viable extractant for the recovery of REEs from such secondary sources. The general process for recovering REEs from ores involves leaching the powdered ore with a mineral acid, followed by separation and precipitation to obtain rare earth oxides. mtech.edu
Extraction of Platinum Group Metals Utilizing this compound
Platinum group metals (PGMs), which include platinum, palladium, rhodium, ruthenium, iridium, and osmium, are highly valuable for their catalytic and electronic properties. Their recovery from spent catalysts and other secondary sources is of significant economic importance.
The solvent extraction of PGMs from chloride media has been investigated using various extractants. A study on the separation of rhodium (Rh) and platinum (Pt) using tri-octylphosphine oxide (TOPO), a compound structurally similar to this compound, revealed a significant enhancement in the separation factor in the presence of aluminum chloride (AlCl₃). primescholars.com In the absence of AlCl₃, the extraction of both metals was moderate. However, the addition of AlCl₃ drastically increased the extraction of Rh(III) while sharply decreasing the extraction of Pt(IV). primescholars.com This effect is attributed to the interaction between AlCl₃ as a Lewis acid and the chloro-complexes of the metal ions. primescholars.com This finding suggests a promising method for the selective separation of rhodium from platinum, which could be applicable to systems using this compound.
Effect of AlCl₃ on the Extraction of Rh(III) and Pt(IV) with Tri-octylphosphine oxide (TOPO)
| AlCl₃ Concentration (M) | Rh(III) Extraction (%) | Pt(IV) Extraction (%) |
|---|---|---|
| 0.0 | ~22 | ~45 |
| 0.5 | - | ~0 |
| 2.0 | >95 | - |
Data from a study on the solvent extraction of rhodium(III) and platinum(IV) in 2 M hydrochloric acid with tri-octyl phosphine oxide. primescholars.com
Extraction of Uranium Species by this compound
This compound and its analogues are effective extractants for uranium from various aqueous solutions, particularly from acidic media such as phosphoric acid and nitric acid. Synergistic extraction, where a mixture of extractants provides enhanced extraction capabilities compared to the individual components, is a common strategy.
A well-established process for recovering uranium from wet-process phosphoric acid involves the use of a synergistic mixture of di(2-ethylhexyl)phosphoric acid (D2EHPA) and trioctylphosphine oxide (TOPO) in a suitable diluent. researchgate.netgct.com.tniaea.org This D2EHPA/TOPO system has been shown to be highly efficient and selective for the extraction of uranium. gct.com.tn Given the chemical similarity, this compound is expected to exhibit comparable synergistic behavior in such systems.
In nitric acid media, synergistic extraction of uranium(VI) has been observed with mixtures of 2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (PC88A) and neutral extractants like TOPO. researchgate.net The extraction efficiency in these systems is influenced by the acidity of the aqueous phase.
Parametric Studies on Extraction Efficiency and Selectivity
The efficiency and selectivity of metal extraction using this compound are influenced by several key parameters. While comprehensive parametric studies specifically on this compound are not extensively available, the general behavior of trialkyl phosphine oxides in solvent extraction systems provides a strong indication of the expected trends.
Effect of Diluent: The choice of diluent can significantly impact the extraction efficiency and, in some cases, the stoichiometry of the extracted metal complex. wsu.eduresearchgate.netnih.gov The diluent's properties, such as polarity and its ability to form hydrogen bonds, can influence the aggregation of the extractant in the organic phase and the solvation of the extracted complex. mdpi.com For the extraction of rare earth elements, aliphatic nonpolar diluents have been shown to be more effective than aromatic or polar ones when using certain organophosphorus extractants. researchgate.netresearchgate.net
Effect of Temperature: The extraction of metal ions is a thermodynamic process, and temperature can have a notable effect on the extraction equilibrium. For the extraction of rare earth elements with some organophosphorus extractants, an increase in temperature has been shown to decrease the extraction efficiency, indicating that the extraction process is exothermic. researchgate.netmurdoch.edu.au Conversely, in some systems, an increase in temperature can lead to faster kinetics, allowing for shorter contact times to reach equilibrium.
Effect of Aqueous Phase Acidity: The concentration of acid in the aqueous phase is a critical parameter, particularly for the extraction of metals from nitric or hydrochloric acid solutions. For the extraction of uranium(VI) with a synergistic mixture of PC88A and TOPO, synergistic extraction was observed between 0.5 and 6 M HNO₃. researchgate.net The distribution ratio of the metal can either increase or decrease with acidity, depending on the specific extraction mechanism and the metal species present in the aqueous phase.
Synergistic Effects: The combination of this compound with other extractants, particularly acidic extractants like D2EHPA or PC88A, can lead to a significant enhancement in extraction efficiency, a phenomenon known as synergism. gct.com.tnresearchgate.net This is often due to the formation of a more stable and more lipophilic mixed-ligand complex in the organic phase.
Effects of Aqueous Phase Composition (e.g., acid concentration, salting-out agents)
The composition of the aqueous phase is a critical factor that significantly influences the efficiency of metal extraction using this compound. Key parameters include the concentration of acid and the presence of salting-out agents, which can alter the chemical equilibrium and enhance the transfer of metal complexes into the organic phase.
Acid Concentration: The concentration of acid in the aqueous feed solution plays a dual role in the extraction process. Initially, an appropriate acid concentration is necessary to form extractable neutral metal-anion species. However, at very high concentrations, the acid itself can be co-extracted by the phosphine oxide, leading to competition with the metal complex and a subsequent decrease in extraction efficiency. nih.govcureusjournals.com
For instance, studies on the extraction of cobalt(II) from nitrate solutions using the closely related Trioctylphosphine oxide (TOPO) demonstrate this dependency. At a higher TOPO concentration (0.005M), extraction efficiency was observed to decrease as the nitric acid (HNO₃) concentration increased from 0.005M to higher levels. cureusjournals.com Conversely, at a lower TOPO concentration (0.0025M), the extraction efficiency first improved with rising HNO₃ concentration, reaching a peak at 0.1M before declining. cureusjournals.comcureusjournals.com This indicates an optimal acid concentration exists for specific metal-extractant systems. Similarly, the extraction of thorium(IV) with TOPO is highly pH-dependent, with optimal transport occurring at a pH of 1.00. nih.gov As the pH increases, hydrolysis of thorium ions can reduce the formation of the extractable complex, thereby lowering efficiency. nih.gov
Table 1: Effect of Nitric Acid (HNO₃) Concentration on Cobalt(II) Extraction with TOPO This table illustrates the relationship between acid concentration and extraction efficiency for a compound analogous to TDPO.
Salting-Out Agents: The addition of neutral salts, or salting-out agents, to the aqueous phase can significantly enhance metal extraction. cureusjournals.com These agents increase the activity of the extracting species and reduce the solubility of the metal complex in the aqueous phase, promoting its transfer to the organic phase. Research on cobalt(II) extraction with TOPO showed that adding potassium nitrate (KNO₃) to the aqueous phase markedly improved extraction. The efficiency increased with the concentration of KNO₃, reaching a maximum of 98.7% at 0.2M KNO₃. cureusjournals.comcureusjournals.com Similarly, in the extraction of oxalic acid by trialkylphosphine oxides (TRPO), the effectiveness of different salting-out agents was found to follow the order: MgCl₂ > NaCl > KCl. researchgate.net
Table 2: Influence of Salting-Out Agent (KNO₃) on Cobalt(II) Extraction Data showing the positive effect of a salting-out agent on extraction efficiency with TOPO, an analogue of TDPO.
Influence of Organic Phase Diluents and Modifiers
Diluents: The diluent is the organic solvent that carries the extractant. It affects the physical properties of the organic phase, such as viscosity and density, and can influence the extraction mechanism and efficiency. researchgate.net The choice of diluent impacts the solubility of the extractant-metal complex and can affect phase disengagement. In studies involving the extraction of oxalic acid with trialkylphosphine oxide (TRPO), a range of diluents were tested, and the extraction capability was found to decrease in the following order: methyl isobutyl ketone (MIBK) > butyl acetate > cyclohexane = benzene > carbon tetrachloride > 1-octanol > trichloromethane. researchgate.net This sequence highlights that the polarity and chemical nature of the diluent are crucial factors. For instance, aliphatic diluents like kerosene are often preferred over aromatic ones because they have lower solubility in water. researchgate.net
Modifiers: Phase modifiers are often added to the organic phase to prevent the formation of a "third phase"—an organic-rich phase that is heavy and can disrupt the operation of extraction equipment. academie-sciences.fracademie-sciences.fr This phenomenon often occurs at high metal and acid loadings. Modifiers are typically long-chain alcohols (e.g., isodecanol, tridecanol, n-octanol) or other polar reagents like tributyl phosphate (TBP). academie-sciences.frresearchgate.net They work by increasing the polarity of the organic diluent, which improves the solubility of the extracted metal-TDPO complex and prevents the aggregation that leads to phase splitting. academie-sciences.frresearchgate.net The addition of a modifier can shift the third-phase formation limits to higher acid concentrations, allowing for more robust operating conditions. researchgate.net
Temperature and Kinetic Considerations in this compound Extraction Systems
The rate and efficiency of extraction are influenced by both temperature and the inherent kinetics of the system.
Table 3: Effect of Temperature on Thorium(IV) Extraction Kinetics using TOPO This table shows how temperature can influence the rate of metal uptake in a system analogous to TDPO.
Kinetics: The kinetics of extraction describe how quickly the system reaches equilibrium. This is a crucial factor for industrial applications as it determines the required contact time between the aqueous and organic phases. The extraction process involves the transfer of the metal species from the aqueous phase to the interface, a chemical reaction to form the complex with TDPO, and the transfer of this complex into the bulk organic phase. mdpi.com The rate-limiting step can be either diffusion-controlled or chemically controlled. mdpi.com Studies on thorium extraction with TOPO showed that as the concentration of the extractant increased, the complexation was faster, which increased the extraction rate. nih.gov Understanding the kinetics is essential for designing efficient contactors (e.g., mixer-settlers) and optimizing the process to achieve high throughput.
Back-Extraction and Stripping Methodologies for Metal Recovery
Once the metal has been selectively extracted into the TDPO-containing organic phase, it must be recovered in a purified, concentrated form. This is achieved through a back-extraction or stripping process, where the loaded organic phase is contacted with a stripping solution that reverses the extraction equilibrium.
The most common method involves using an acidic solution as the stripping agent. nih.gov The high concentration of H⁺ ions in the stripping solution protonates the TDPO or shifts the equilibrium, causing the metal-TDPO complex to break apart and release the metal ion back into the aqueous phase. The effectiveness of stripping is highly dependent on the type and concentration of the acid. For instance, in the recovery of thorium(IV) from a loaded TOPO organic phase, a 0.10 M sulfuric acid (H₂SO₄) solution was highly effective, achieving rapid and high-efficiency re-uptake of the metal. nih.gov As the H₂SO₄ concentration was increased, however, the stripping rate and capacity decreased. nih.gov
Table 4: Effect of Sulfuric Acid (H₂SO₄) Concentration on Thorium(IV) Stripping Data from a TOPO system illustrating the efficiency of metal recovery from the loaded organic phase.
Alternative methodologies are also being explored. Galvanic stripping, for example, is an electrochemical alternative to conventional chemical stripping that uses solid metals as a reductant directly in the loaded organic phase. k-state.edu This can be advantageous for certain metal systems, allowing for recovery under ambient pressure and temperature. k-state.edu Following stripping, the regenerated TDPO in the organic phase can be recycled back to the extraction stage, while the metal-rich stripping solution is sent for further processing, such as precipitation or electrowinning, to obtain the final product. k-state.edumdpi.com
Integration of this compound in Novel Separation Flowsheets
The versatility of TDPO allows for its integration into innovative and complex separation flowsheets designed to tackle challenging separation tasks, such as processing polymetallic ores or industrial waste streams. epj-conferences.org Modern hydrometallurgical processes often require multiple steps of leaching, purification, and recovery, where a selective solvent extraction stage using TDPO can be a cornerstone of the flowsheet.
One area of innovation is the development of hybrid separation systems. For example, TDPO and its analogues can be incorporated into polymer inclusion membranes (PIMs). In these systems, the extractant is embedded within a solid polymer matrix, which then serves as a highly selective barrier for the transport of metal ions between two aqueous solutions. researchgate.net A study utilizing a mixture of TOPO and Aliquat 336 in a PIM demonstrated the successful separation of zinc(II) from copper(II) ions. researchgate.net Such configurations can reduce the consumption of organic solvents, simplify the process, and combine extraction and stripping into a single continuous operation.
Furthermore, TDPO can be part of synergistic solvent extraction systems, where it is mixed with other extractants (e.g., acidic or chelating extractants) to achieve enhanced selectivity or extraction efficiency that is greater than the sum of the individual components. These tailored organic phases can be integrated into complex flowsheets for the separation of chemically similar metals, such as rare earth elements, or for the selective removal of valuable or hazardous metals from complex aqueous matrices.
Interfacial Phenomena Associated with Tridodecylphosphine Oxide
Adsorption Behavior of Tridodecylphosphine (B1619769) Oxide at Liquid-Liquid and Liquid-Gas Interfaces
The adsorption of surfactants at liquid interfaces is a primary determinant of their function. uomustansiriyah.edu.iqsurfactantassociates.com In the case of TDPO, which is soluble in both aqueous and organic phases like hexane (B92381), its adsorption behavior is influenced by its partitioning between the two solvents. nih.gov Studies using techniques like drop profile analysis tensiometry have been employed to understand the dilational visco-elasticity of TDPO adsorption layers at the water/hexane interface. nih.gov These investigations reveal that the exchange of TDPO molecules between the bulk phases and the interface is a diffusion-controlled process. nih.gov
At the air-water interface, the adsorption of TDPO leads to a reduction in surface tension. The presence of other volatile organic compounds, such as hexane vapor, can enhance the adsorption of TDPO. mdpi.com This co-adsorption phenomenon can lead to a more significant decrease in surface tension than what would be observed with TDPO alone. mdpi.com The adsorbed layer of TDPO at the air-water interface can influence the subsequent adsorption of other species from the gas phase. mdpi.com
The efficiency of a surfactant is often characterized by its ability to lower the surface or interfacial tension, which is directly related to the amount of surfactant adsorbed at the interface. uomustansiriyah.edu.iq The table below presents data on the adsorbed amount of a similar phosphine (B1218219) oxide surfactant, tridecyl dimethyl phosphine oxide (C13DMPO), at an aqueous solution drop surface, illustrating the relationship between bulk concentration and surface coverage. mdpi.com
Table 1: Adsorbed Amount of Tridecyl Dimethyl Phosphine Oxide (C13DMPO) at an Aqueous Solution Drop Surface
| Initial Concentration (µmol/L) | Adsorbed Amount (µmol/m²) |
|---|---|
| 1 | 0.47 |
This table is interactive. Users can sort and filter the data.
The data indicates that even at low initial concentrations, a significant amount of the surfactant adsorbs to the interface, though it may be well below the maximum possible adsorbed amount. mdpi.com
Interfacial Tension Reduction and its Mechanistic Basis in Tridodecylphosphine Oxide Systems
The accumulation of surfactant molecules at an interface leads to a reduction in interfacial tension (IFT). nih.gov This phenomenon is a direct consequence of the amphiphilic nature of surfactants like TDPO, where the hydrophilic head group orients towards the aqueous phase and the hydrophobic tails towards the non-polar phase (e.g., oil or air). uomustansiriyah.edu.iq This molecular arrangement disrupts the cohesive forces between the molecules of the bulk phases at the interface, thereby lowering the energy required to create a new interfacial area. uomustansiriyah.edu.iqnih.gov
The mechanism of IFT reduction by surfactants involves several factors:
Adsorption at the Interface: As surfactant molecules adsorb, they replace the solvent molecules at the interface, leading to a decrease in the cohesive energy. nih.gov
Molecular Orientation: The orientation of the surfactant molecules at the interface plays a crucial role. An optimal packing and orientation of the molecules will lead to a more significant reduction in IFT. nih.gov
Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk solution form aggregates called micelles. nih.govwikipedia.org This process can indirectly influence the IFT by maintaining a constant monomer concentration at the interface. nih.gov
In systems containing TDPO, the reduction in IFT is a key parameter. For instance, in applications like enhanced oil recovery, lowering the IFT between oil and water is essential to mobilize trapped oil. omicsonline.org The effectiveness of IFT reduction can be influenced by factors such as temperature, salinity, and the presence of other chemical species. mdpi.com Research on similar surfactant systems has shown that IFT can be reduced from values around 29-32 mN/m to as low as 6-12 mN/m with increasing surfactant concentration. nih.gov
The following table illustrates the effect of a polymeric surfactant concentration on the interfacial tension between oil and water, providing a general example of this phenomenon.
Table 2: Effect of Polymeric Surfactant Concentration on Interfacial Tension (IFT)
| Surfactant Concentration (ppm) | IFT in Deionized Water (mN/m) | IFT in Diluted Sea Water (mN/m) |
|---|---|---|
| 0 | 29 | 32 |
| 2000 | 10 | 17 |
| 3500 | 6 | 12 |
This table is interactive. Users can sort and filter the data.
This data demonstrates a clear trend of decreasing IFT with increasing surfactant concentration. nih.gov
Role of this compound in Emulsion and Micelle Formation
Emulsion Formation:
Emulsions are dispersions of one immiscible liquid in another, stabilized by a third component, typically a surfactant. kinampark.com TDPO, with its surface-active properties, can act as an emulsifier, facilitating the formation and stabilization of emulsions. wur.nl The process of emulsion formation involves breaking down large droplets of the dispersed phase into smaller ones and preventing them from coalescing. kinampark.comwur.nl TDPO achieves this by adsorbing at the oil-water interface, creating a protective film that reduces interfacial tension and provides a barrier against droplet coalescence. kinampark.com The stability and type of emulsion (oil-in-water or water-in-oil) formed depend on the properties of the surfactant, including its hydrophilic-lipophilic balance (HLB). kinampark.com
Micelle Formation:
Above the critical micelle concentration (CMC), surfactant molecules in a solution self-assemble into organized aggregates called micelles. wikipedia.orgmpg.de In aqueous solutions, normal micelles are formed where the hydrophobic tails of TDPO would be sequestered in the core, and the hydrophilic phosphine oxide heads would form the outer corona, in contact with water. wikipedia.org The formation of micelles is a dynamic equilibrium process and is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic chains and water. mpg.de
The formation of micelles is a crucial aspect of surfactant behavior and has several implications:
Solubilization: Micelles can encapsulate hydrophobic substances in their core, increasing their apparent solubility in the aqueous phase. mpg.de
Controlled Delivery: In various applications, micelles can be used as nanocarriers for the controlled release of active ingredients. nih.gov
The CMC is a key characteristic of a surfactant. For nonionic surfactants, CMCs are typically in the range of 10⁻⁴ to 10⁻³ M. mpg.de The structure and size of the micelles can be influenced by factors such as temperature, concentration, and the presence of electrolytes. nii.ac.jp
Molecular-Level Interactions at Interfaces and Their Characterization
The behavior of TDPO at interfaces is governed by a complex interplay of molecular-level interactions. aps.org These include van der Waals forces, hydrogen bonding, and electrostatic interactions between the surfactant molecules themselves and with the molecules of the bulk phases. mdpi.com The long dodecyl chains of TDPO exhibit hydrophobic interactions, driving them away from the aqueous phase, while the polar phosphine oxide group interacts favorably with water molecules. mdpi.com
Understanding these interactions is essential for predicting and controlling the interfacial properties of TDPO-containing systems. Various advanced techniques are employed to characterize these molecular-level phenomena:
Scanning Transmission Electron Microscopy (STEM): This technique allows for the atomic-scale analysis of crystallography, defects, and chemistry at interfaces. pnnl.gov It is particularly useful for studying oxide heterostructures. pnnl.gov
X-ray Photoelectron Spectroscopy (XPS) and other X-ray techniques: These methods provide information about the elemental composition and chemical states of atoms at the interface, offering insights into chemical bonding and charge transfer processes. arxiv.orgrsc.org
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can provide a detailed, atomistic view of the structure, dynamics, and interactions of molecules at interfaces. aps.orgdiva-portal.org These simulations can complement experimental data and help in the interpretation of complex interfacial phenomena. diva-portal.org
Sum-Frequency Generation (SFG) and Second-Harmonic Generation (SHG) Spectroscopy: These non-linear optical techniques are surface-specific and can provide information about the orientation and ordering of molecules at an interface. researchgate.net
These characterization techniques have revealed that the structure and properties of the interface can be significantly different from those of the bulk phases. arxiv.org For example, at oxide interfaces, phenomena like electronic charge transfer and ionic intermixing can occur, leading to emergent properties. arxiv.orgnih.gov
Electric Double Layer Phenomena in this compound-Containing Systems
When a surface bearing a net electric charge is in contact with an electrolyte solution, an electric double layer (EDL) is formed. arxiv.orgaps.org The EDL consists of a layer of charge on the surface and a layer of counter-ions in the solution that screen the surface charge. aps.org In systems containing TDPO, the phosphine oxide group can participate in interactions at the interface that may lead to the development of a surface charge.
Metal oxide surfaces, for instance, can act as both Brønsted acids and bases, exchanging protons with the surrounding solution and generating a pH-dependent surface charge. arxiv.org This surface charge is then compensated by ions from the electrolyte, forming an EDL. arxiv.org The structure of the EDL is crucial in a wide range of applications, including electrochemistry, colloid science, and energy storage devices like supercapacitors. arxiv.orgresearchgate.netrsc.org
The presence of TDPO at an interface can modify the structure of the EDL in several ways:
Adsorption of Charged Species: Although TDPO is a non-ionic surfactant, impurities or co-surfactants in the system could be ionic and adsorb at the interface, contributing to the surface charge.
Modification of the Dielectric Properties: The adsorbed layer of TDPO can alter the dielectric properties of the interfacial region, which in turn affects the capacitance of the EDL.
Interaction with Ions: The polar phosphine oxide group can interact with ions in the solution, influencing their distribution within the EDL.
The study of EDL phenomena in the presence of surfactants is complex. Techniques such as potentiometric titration, electrochemical methods, and surface-sensitive spectroscopies are used to probe the structure and properties of the EDL. arxiv.org Atomistic modeling, particularly density-functional theory-based molecular dynamics simulations, also provides valuable insights into the structure-property relationships of the EDL at metal-oxide/electrolyte interfaces. arxiv.org
Spectroscopic Characterization and Advanced Analytical Techniques for Tridodecylphosphine Oxide Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a cornerstone for the molecular-level investigation of Tridodecylphosphine (B1619769) oxide, offering a detailed view of the chemical bonds and functional groups within the molecule. nih.gov These methods measure the vibrational and rotational motions of atoms, providing a unique "fingerprint" that allows for structural identification and characterization. upi.edu
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and elucidate the structure of molecules based on the absorption of infrared radiation. mdpi.com For Tridodecylphosphine oxide, the FTIR spectrum is dominated by features arising from the phosphoryl (P=O) group and the long dodecyl (C12H25) alkyl chains.
The most prominent feature in the FTIR spectrum of trialkylphosphine oxides is the intense absorption band corresponding to the P=O stretching vibration. researchgate.netunam.mx This bond is highly polar, resulting in a strong dipole moment change during vibration and, consequently, a very strong IR absorption. Its position is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. In analogous long-chain trialkylphosphine oxides like trioctylphosphine (B1581425) oxide (TOPO), this stretching mode appears around 1146-1148 cm⁻¹. researchgate.net The long alkyl chains of TDPO give rise to characteristic C-H stretching and bending vibrations. Symmetric and asymmetric stretching vibrations of methylene (B1212753) (CH₂) and methyl (CH₃) groups are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net The P-C stretching vibration provides another key marker, typically found near 1465 cm⁻¹. researchgate.net
The analysis of these characteristic absorption bands allows for the confirmation of the molecular structure of TDPO and can be used to study intermolecular interactions, such as hydrogen bonding or coordination to metal centers, which would cause noticeable shifts in the P=O stretching frequency. unam.mx
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Asymmetric/Symmetric Stretch (Alkyl) | 2850 - 2960 | Strong |
| P-C Stretch | ~1465 | Medium |
| P=O Stretch | ~1150 | Very Strong |
Raman spectroscopy is a complementary vibrational technique to FTIR that relies on the inelastic scattering of monochromatic light. nih.gov It provides a unique spectral fingerprint of a molecule, revealing information about its chemical bonds and symmetry. nih.govmdpi.com While FTIR is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of a molecule. For a molecule like this compound, this means that the symmetric vibrations and less polar bonds, such as the C-C backbone of the alkyl chains, will be more prominent in the Raman spectrum compared to the FTIR spectrum.
The Raman spectrum of TDPO would provide a detailed molecular fingerprint, with key features including:
P=O Stretching: This vibration, while strong in the IR, is also Raman active and provides crucial information.
P-C Stretching: The vibrations of the phosphorus-carbon bonds contribute to the fingerprint region.
C-C and C-H Vibrations: The extensive alkyl chains produce a series of bands corresponding to C-C stretching and C-H bending and stretching modes, which are characteristic of the long hydrocarbon structure.
The combination of FTIR and Raman spectroscopy offers a more complete characterization of the vibrational modes of this compound. nih.gov This dual approach is essential for detailed structural analysis and for studying subtle molecular changes upon complexation or interaction with other species. researchgate.net
| Vibrational Mode | Expected Raman Shift Region (cm⁻¹) |
|---|---|
| C-H Stretching | 2800 - 3000 |
| CH₂ Scissoring/Bending | 1400 - 1500 |
| P=O Stretching | 1100 - 1200 |
| C-C Stretching (Alkyl Backbone) | 800 - 1100 |
| P-C Stretching | 600 - 800 |
Electronic Spectroscopy Methods
Electronic spectroscopy probes the electronic structure of molecules by measuring transitions between different electronic energy levels, providing information on coordination, complex formation, and excited-state properties.
UV-Vis absorption spectroscopy is a widely used technique to study the formation of complexes between ligands and metal ions in solution. nih.gov this compound, as a neutral organophosphorus ligand, does not possess chromophores that absorb significantly in the UV-Vis region (200-800 nm). However, upon coordination to transition metal or lanthanide ions, which have accessible d-d or f-f electronic transitions, new absorption bands can appear or existing bands of the metal ion can shift. researchgate.netbath.ac.uk
The complexation process can be monitored by spectrophotometric titration. In this method, the UV-Vis spectrum of a solution containing a metal ion is recorded upon the incremental addition of a TDPO solution. researchgate.net Changes in the absorbance at a specific wavelength are plotted against the molar ratio of ligand to metal. The resulting plot can be analyzed to determine the stoichiometry of the formed complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) and to calculate its formation constant, which is a measure of the complex's stability. stenutz.eu This technique is invaluable for quantifying the binding affinity of TDPO for various metal ions, which is crucial for applications in solvent extraction and coordination chemistry.
Photoluminescence spectroscopy is a sensitive technique used to investigate the electronic excited states of molecules. While TDPO itself is not luminescent, it plays a critical role as a ligand in forming luminescent complexes, particularly with lanthanide ions (Ln³⁺). ub.edu Lanthanide ions exhibit unique luminescent properties, including long-lived excited states and sharp, narrow emission bands. rsc.org
When TDPO coordinates to a lanthanide ion, it influences the ion's immediate chemical environment. This coordination can:
Displace solvent molecules (like water) from the inner coordination sphere of the lanthanide ion. Water molecules are efficient quenchers of lanthanide luminescence, so their removal by a ligand like TDPO can lead to a significant enhancement of the emission intensity.
Alter the symmetry around the metal center, which affects the probabilities of the f-f electronic transitions and thus the intensity and splitting of the emission bands. researchgate.net
By studying the emission spectra and luminescence lifetimes of Ln³⁺-TDPO complexes, researchers can characterize the nature of the coordination, the number of bound ligands, and the dynamics of the excited states. nih.gov This information is fundamental for designing new luminescent materials for applications in sensing, imaging, and lighting.
X-ray Based Characterization Techniques
X-ray based techniques are indispensable for the definitive determination of the atomic-level structure of crystalline materials. lucideon.com For this compound, X-ray diffraction (XRD) would provide unambiguous information on its three-dimensional molecular structure and packing in the solid state.
Single-crystal X-ray diffraction is the most powerful method for structural elucidation. mdpi.com If a suitable single crystal of TDPO can be grown, XRD analysis can precisely determine the coordinates of every atom (excluding hydrogen) in the molecule. This yields accurate measurements of all bond lengths, bond angles, and torsion angles. researchgate.net Key structural parameters for TDPO that would be obtained include the P=O and P-C bond lengths, as well as the C-P-C and O=P-C bond angles. For analogous molecules like triphenylphosphine (B44618) oxide and trioctylphosphine oxide, the P=O bond length is typically found to be in the range of 1.48 to 1.52 Å, indicating significant double bond character. mdpi.comresearchgate.netnih.gov
Furthermore, XRD reveals how the long, flexible dodecyl chains pack together in the crystal lattice, which is governed by weak van der Waals interactions. This information is critical for understanding the material's bulk properties. Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases of a bulk sample of TDPO and to assess its purity. lucideon.com
| Parameter | Typical Value | Significance |
|---|---|---|
| P=O Bond Length | 1.48 - 1.52 Å | Indicates double bond character and polarity. |
| P-C Bond Length | 1.79 - 1.81 Å | Defines the connection to the alkyl/aryl substituents. |
| O=P-C Bond Angle | ~112° | Determine the tetrahedral geometry around the phosphorus atom. |
| C-P-C Bond Angle | ~106° |
This compound (TDPO) is a significant organophosphorus compound, valued for its properties as a ligand, surfactant, and stabilizing agent in various chemical syntheses, particularly in the fabrication of nanomaterials. A comprehensive understanding of its structural, elemental, and morphological characteristics is crucial for optimizing its application. This article details the advanced spectroscopic and microscopic techniques employed to analyze TDPO.
Electron Microscopy Techniques for Morphological and Nanoscale Analysis
Scanning Electron Microscopy (SEM)
Research Findings: When TDPO-capped nanoparticles are deposited on a substrate, SEM analysis provides high-resolution images of their collective structure. The technique reveals how effectively the TDPO ligand shell prevents the nanoparticles from agglomerating, which is a critical factor for many applications. biotech-asia.org By scanning a focused beam of electrons over the sample, SEM can produce detailed images of micron- and nano-scale features. nih.gov For larger nanoparticle assemblies or microclusters, SEM can confirm the shape and surface texture. Often, SEM is used in conjunction with Energy Dispersive X-ray Spectroscopy (EDS), an analytical technique that provides elemental composition, confirming the presence of phosphorus from the TDPO ligand on the surface of the nanoparticles. oxinst.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a fundamental tool for the characterization of TDPO-capped nanocrystals, providing direct visualization of individual particles at high resolution. mdpi.com By transmitting a beam of electrons through an ultrathin sample, TEM can resolve the precise size, shape, and size distribution of the nanoparticles, which are properties heavily influenced by the TDPO capping agent during synthesis. nanochemres.orgresearchgate.net
Research Findings: Studies on nanoparticles synthesized with trialkylphosphine oxides, such as the closely related tri-n-octylphosphine (TOP), demonstrate the utility of TEM. For instance, in the synthesis of iron oxide (Fe₃O₄) nanoparticles, the use of TOP as a capping agent resulted in agglomerated, irregularly shaped particles. mdpi.com TEM analysis allowed for the determination of the mean particle size and an understanding of the material's morphology. The electron-dense nanoparticle core appears dark in TEM images, while the lighter organic TDPO shell is typically not resolved but its influence on particle separation and morphology is evident. Statistical analysis of TEM images, often performed using software like ImageJ, allows for the creation of precise particle size distribution histograms. mdpi.commdpi.com
| Capping Agent | Observed Morphology | Mean Particle Size (nm) | Key Finding |
|---|---|---|---|
| Tri-n-octylphosphine (TOP) | Agglomerated, irregular shape | 4.4 | Demonstrates the ability of TEM to quantify particle size and morphology resulting from the use of a trialkylphosphine oxide capping agent. |
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. arxiv.org Its application in the direct study of this compound involves visualizing how TDPO molecules arrange themselves as a self-assembled monolayer (SAM) on a conductive substrate. nih.govdtic.milbibliotekanauki.pl While specific studies on TDPO are limited, the principles of STM allow for probing the electronic structure and spatial organization of such organic layers. bibliotekanauki.pl
Research Findings: For STM analysis, TDPO would be deposited onto a flat, conductive surface like gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). The STM tip, positioned angstroms from the surface, measures a quantum tunneling current that is exponentially dependent on the tip-sample distance. arxiv.org This allows for the mapping of the surface topography. In the case of a TDPO monolayer, STM could potentially resolve the packing arrangement of the dodecyl chains and the phosphine oxide head groups. Such studies provide fundamental insights into the two-dimensional ordering of the capping agent, which dictates the interaction between nanoparticles. nih.govdtic.mil
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale resolution. oxinst.com Unlike STM, AFM does not require a conductive sample, making it suitable for characterizing insulating TDPO molecules and TDPO-capped nanoparticles on various substrates. kpi.uansf.gov
Research Findings: In the context of this compound research, AFM is used to measure the surface roughness and topography of thin films of TDPO-capped nanoparticles. oxinst.com The technique operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser, generating a detailed 3D map. kpi.ua AFM can be used to determine the height of individual nanoparticles, assess the uniformity of a deposited film, and visualize how the TDPO ligands mediate particle organization on a surface. It is a powerful tool for confirming that nanoparticles are coated and for studying how these coatings influence surface interactions. nsf.govfrontiersin.org
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic lattice of crystalline materials. atomfair.com For TDPO-capped nanoparticles, HRTEM is invaluable for characterizing the crystallinity and atomic structure of the nanoparticle core, which is protected and stabilized by the TDPO shell. researchgate.net
Research Findings: HRTEM analysis reveals the crystallographic planes within a single nanoparticle. By measuring the spacing between the lattice fringes in an HRTEM image, the crystal structure and phase of the nanomaterial can be identified. atomfair.comnih.gov This technique is also exceptionally sensitive to crystalline defects, such as stacking faults, dislocations, and twin boundaries, providing a complete picture of the nanoparticle's internal quality. atomfair.com While HRTEM visualizes the inorganic core, the quality of the crystalline structure is often a direct result of the controlled growth environment provided by the TDPO capping agent during synthesis. researchgate.net
4D-Scanning Transmission Electron Microscopy (4D-STEM)
4D-Scanning Transmission Electron Microscopy (4D-STEM) is a cutting-edge technique that combines STEM with a high-speed, pixelated electron detector. At each position of the scanning electron probe, a full 2D electron diffraction pattern is captured. This generates a four-dimensional dataset (two spatial dimensions, two diffraction dimensions) that can be analyzed offline to map various properties of the material.
Research Findings: While specific applications of 4D-STEM to TDPO-capped nanoparticles are not yet widely reported, the technique holds immense potential. For these systems, 4D-STEM could be used to create detailed maps of crystallographic orientation, phase, and strain fields across the nanoparticles with nanometer resolution. This would be particularly useful for understanding polycrystalline or multi-domain nanoparticles. By analyzing the diffraction patterns, one could potentially distinguish between the crystalline core and the amorphous TDPO shell, providing insights into the interface between the inorganic nanoparticle and its organic ligand layer.
Other Advanced Analytical Methodologies
Beyond the primary microscopy techniques, the characterization of TDPO-capped nanoparticles often involves a suite of complementary analytical methods. One of the most common is Energy Dispersive X-ray Spectroscopy (EDS or EDX) , which is frequently integrated into SEM and TEM instruments. oxinst.com EDS analysis provides elemental composition by detecting characteristic X-rays emitted from the sample when struck by the electron beam. For TDPO-capped nanoparticles, EDS can confirm the composition of the nanoparticle core (e.g., iron, oxygen for iron oxide) and simultaneously detect phosphorus, providing direct evidence of the TDPO capping agent's presence on the particle surface. oxinst.com
Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are fundamental in determining the stability and phase behavior of materials as a function of temperature. philips.comlucideon.com For TDPO, these methods provide critical data on its decomposition profile and thermal transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. worldoftest.com This technique is particularly useful for determining the thermal stability and decomposition temperature of TDPO. tainstruments.com A typical TGA experiment involves heating a small sample of TDPO at a constant rate and monitoring its weight. mdpi.com The resulting curve provides information on moisture content, the temperature at which decomposition begins, and the amount of residue, if any. tainstruments.comsemanticscholar.org For a high-purity phosphine oxide like TDPO, a single-step decomposition at elevated temperatures would be expected in an inert atmosphere. The presence of volatile impurities would be indicated by mass loss at lower temperatures. semanticscholar.org
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. worldoftest.comabo.fi This technique detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (melting, crystallization) and decomposition. philips.comcetco.com When TDPO undergoes a phase change, like melting, it absorbs heat (an endothermic event), causing its temperature to lag behind the reference. cetco.com Conversely, an exothermic event, such as decomposition or oxidation, would release heat. The DTA curve plots this temperature difference against the programmed temperature, revealing the temperatures at which these thermal events occur. abo.fi
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a more quantitative technique that measures the amount of heat energy required to maintain a sample and a reference at the same temperature as they are heated or cooled. worldoftest.commt.com This allows for the determination of thermodynamic properties such as the enthalpy of melting, crystallization, and glass transition temperatures. lucideon.comuwo.ca For TDPO, a DSC thermogram would show a distinct endothermic peak corresponding to its melting point, the area of which can be used to calculate the enthalpy of fusion. nih.gov The technique is highly sensitive to purity; impurities can cause a broadening of the melting peak and a depression of the melting point. mt.com DSC is also used to study oxidative stability by measuring the oxidation induction time (OIT). youtube.com
Table 1: Illustrative Thermal Analysis Data for a Phosphine Oxide Compound This table presents typical data that could be obtained for a compound like this compound. Actual values may vary.
| Analytical Technique | Parameter Measured | Illustrative Value |
|---|---|---|
| TGA | Onset of Decomposition (in N₂) | > 300°C |
| DTA | Melting Point (Peak) | ~70-80°C |
| DSC | Enthalpy of Fusion (ΔH) | ~150-200 J/g |
Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Capillary Electrophoresis)
Chromatographic methods are powerful tools for separating and quantifying components in a mixture, making them essential for assessing the purity of TDPO and monitoring its presence in various samples.
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. f1000research.com Given the long alkyl chains of TDPO, it has a relatively high boiling point, requiring high temperatures for GC analysis. The technique separates compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. mtb.es For TDPO analysis, a high-temperature capillary column with a non-polar stationary phase would likely be used. nist.govnih.gov The compound's retention time would be characteristic under specific conditions, allowing for its identification and quantification. GC is particularly useful for detecting more volatile impurities or related substances in a TDPO sample. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. nova.edu It is well-suited for the analysis of TDPO. A common method would be reversed-phase HPLC, where TDPO is separated on a non-polar stationary phase (like C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Detection can be achieved using a UV detector, as the phosphine oxide group has some UV absorbance, or more universally with a charged aerosol detector (CAD). nih.gov HPLC is effective for determining the purity of TDPO and quantifying it in complex matrices, for instance, in monitoring its use as a reagent in chemical synthesis or as a ligand in solvent extraction processes. nih.gov
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field within a narrow capillary. nih.govnih.gov While not as common as GC or HPLC for neutral molecules like TDPO, it can be adapted for its analysis. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral compounds by partitioning them between an aqueous buffer and micelles. This technique offers high separation efficiency and requires very small sample volumes. nih.gov Its application to TDPO could be valuable for separating it from ionic impurities or in complex sample matrices where high resolution is required. mdpi.com
Table 2: Typical Chromatographic Conditions for Phosphine Oxide Analysis This table outlines potential starting conditions for the analysis of this compound based on methods for similar compounds.
| Technique | Column/Capillary | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | HP-5MS (or similar non-polar) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
| HPLC | C18 reversed-phase, 5 µm | Acetonitrile/Water gradient | UV (at low nm) or CAD |
| CE | Fused Silica (B1680970) Capillary | Borate buffer with SDS (for MEKC) | UV |
Mass Spectrometry and Hyphenated Techniques (e.g., GC-MS, LC-MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It provides information about the molecular weight and structure of a compound. When coupled with chromatographic separation techniques (hyphenated techniques), it offers unparalleled specificity and sensitivity. amazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.compatsnap.com As TDPO elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak corresponding to the mass of TDPO and a characteristic fragmentation pattern. nist.gov This fragmentation is like a molecular fingerprint, providing structural confirmation and allowing for unambiguous identification, even in complex mixtures. amazonaws.compatsnap.com GC-MS is a definitive method for identifying impurities and degradation products in TDPO samples. nih.govanalytice.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS links HPLC with mass spectrometry, making it ideal for non-volatile compounds like TDPO. nih.gov After separation by HPLC, the eluent is introduced into the MS source, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov These soft ionization techniques typically produce a protonated molecular ion [M+H]+, allowing for clear determination of the molecular weight. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the identity of TDPO. LC-MS is highly sensitive and selective, making it the method of choice for quantifying trace levels of TDPO in environmental or biological samples. nih.govreddit.com
Table 3: Expected Mass Spectrometry Data for this compound (C₃₆H₇₅OP) Theoretical mass-to-charge ratios for this compound in different MS ionization modes.
| Technique | Ionization Mode | Expected m/z | Ion Species |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | 566.56 | [M]⁺ (Molecular Ion) |
| LC-MS | Electrospray (ESI+) | 567.57 | [M+H]⁺ (Protonated Molecule) |
| LC-MS | APCI+ | 567.57 | [M+H]⁺ (Protonated Molecule) |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity and ability to detect elements at trace and ultra-trace levels (parts-per-billion or lower). lucideon.comyoutube.com While GC-MS and LC-MS provide molecular information, ICP-MS is used to determine the elemental composition of a sample, particularly for identifying metallic impurities. nih.govresearchgate.net
In the context of TDPO, which is often used in solvent extraction processes for metals, ICP-MS can be employed to analyze the TDPO-containing organic phase to determine its efficiency in extracting specific metals. uclan.ac.uk The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. lucideon.com The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of most elements in the periodic table. youtube.com Furthermore, ICP-MS is a critical quality control tool to ensure that the final TDPO product is free from catalyst residues (e.g., from its synthesis) or other metallic contaminants that could interfere with its intended application. nih.gov
Table 4: Application of ICP-MS in this compound Research Illustrative examples of how ICP-MS can be applied to analyze samples related to this compound.
| Application Area | Sample Type | Elements of Interest | Purpose of Analysis |
|---|---|---|---|
| Quality Control | Purified TDPO | Pd, Ru, Ni, etc. | Detection of residual metal catalysts from synthesis. |
| Solvent Extraction | TDPO/solvent mixture after extraction | U, Pu, Am, REEs | Quantifying metal extraction efficiency. |
| Environmental Monitoring | Wastewater from industrial process | P, various metals | Assessing environmental discharge and potential contamination. |
Theoretical and Computational Studies of Tridodecylphosphine Oxide Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. purdue.edu For complex systems like Tridodecylphosphine (B1619769) oxide (TDPO), DFT provides valuable insights into its behavior at a molecular level. DFT calculations have been successfully applied to related trialkylphosphine oxides to understand their interactions with surfaces and their fundamental electronic properties. rsc.org
Electronic Structure and Bonding Analysis of Tridodecylphosphine Oxide
DFT calculations can elucidate the electronic structure and the nature of the chemical bonds within the this compound molecule. A key feature of phosphine (B1218219) oxides is the P=O bond, which is short and polar. wikipedia.org Molecular orbital theory, supported by computational analyses, suggests that the P=O bond is best described as a dative bond, where lone pair electrons from oxygen p-orbitals are donated to the antibonding phosphorus-carbon bonds. wikipedia.orgscribd.com
Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, can provide a detailed picture of the charge distribution and orbital interactions. For a series of phosphorus-based ligands, including phosphine oxides, NBO analysis has been used to understand the polarization of the phosphoryl group. iaea.org Such analyses on TDPO would reveal the partial atomic charges, highlighting the electrophilic and nucleophilic centers of the molecule. This information is crucial for understanding its reactivity and interaction with other chemical species.
The long dodecyl chains in TDPO are primarily composed of C-C and C-H single bonds, which are well-understood. However, their spatial arrangement and electronic influence on the polar phosphine oxide head group are of significant interest. DFT can model the entire molecule, providing insights into how the alkyl chains affect the electronic properties of the P=O bond.
Calculated Electronic Properties of a Model Trialkylphosphine Oxide
| Property | Calculated Value | Significance |
|---|---|---|
| P=O Bond Length | ~1.50 Å | Indicates a strong, partially double-bond character. |
| NBO Charge on P | Positive | Highlights the electrophilic nature of the phosphorus atom. |
| NBO Charge on O | Negative | Indicates the nucleophilic character of the oxygen atom and its ability to act as a hydrogen bond acceptor. |
Elucidation of Reaction Mechanisms and Transition States
DFT is a valuable tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net For this compound, this could involve studying its synthesis, decomposition, or its role in catalytic processes. For instance, the oxidation of the corresponding tridodecylphosphine to TDPO is a fundamental reaction. DFT could model the interaction with an oxidizing agent, map the potential energy surface of the reaction, and identify the lowest energy pathway.
In the context of its applications, such as in solvent extraction, understanding the complexation of TDPO with metal ions is crucial. DFT calculations can model the coordination of metal ions to the phosphoryl oxygen, determine the binding energies, and elucidate the geometry of the resulting complexes. researchgate.net This provides a molecular-level understanding of the extraction process.
Furthermore, DFT can be used to study the reactivity of TDPO in various chemical environments. For example, in the Wittig reaction, phosphine oxides are formed as a byproduct. organic-chemistry.org DFT studies on related systems have provided insights into the thermodynamics and kinetics of such reactions. nih.gov
Example of DFT-Calculated Parameters for a Reaction Involving a Phosphine Oxide
| Parameter | Value (example) | Interpretation |
|---|---|---|
| Activation Energy (Ea) | 15-25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -10 kcal/mol | Indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol | Indicates a spontaneous reaction under the given conditions. |
Modeling of Adsorption and Interfacial Interactions
The amphiphilic nature of this compound, with its polar head group and long nonpolar tails, makes its behavior at interfaces particularly important. DFT calculations can be employed to model the adsorption of TDPO on various surfaces, such as silica (B1680970) or metal oxides. rsc.orgaps.org These studies can predict the preferred adsorption geometries, calculate adsorption energies, and analyze the nature of the interactions (e.g., hydrogen bonding, van der Waals forces). nih.govphyschemres.orgfrontiersin.org
For example, DFT studies on the adsorption of triethylphosphine (B1216732) oxide (TEPO) on silica surfaces have shown that the interaction is primarily through hydrogen bonding between the phosphoryl oxygen and the surface silanol (B1196071) groups. rsc.org The calculated adsorption energies can be correlated with experimental data, providing a deeper understanding of the adsorption process. Similar studies on TDPO could provide valuable information for its application in areas such as surface modification and nanoparticle stabilization.
Moreover, at the air-water interface, DFT can be used to model the orientation of TDPO molecules and their interactions with water. This can help in understanding the formation of monolayers and the reduction of surface tension.
Prediction of Molecular Properties and Reactivity Profiles
DFT calculations can predict a wide range of molecular properties that are crucial for understanding the reactivity of this compound. rsc.orguantwerpen.be These include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species. mdpi.com
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons. For TDPO, the HOMO is likely to be localized on the phosphoryl oxygen, indicating its role as an electron donor in chemical reactions. The LUMO, on the other hand, would indicate the most probable sites for nucleophilic attack.
By calculating these properties, DFT can provide a comprehensive reactivity profile of this compound, guiding its application in various chemical processes. researchgate.net
Predicted Molecular Properties of a Model Trialkylphosphine Oxide from DFT
| Property | Predicted Trend | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high | Good electron donor, prone to electrophilic attack at the oxygen atom. |
| LUMO Energy | Relatively low | Susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Large | High kinetic stability. |
| Dipole Moment | Significant | Polar molecule with strong intermolecular interactions. |
Molecular Dynamics Simulations for Dynamic Behavior and Self-Assembly
While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com For a large and flexible molecule like this compound, MD simulations are invaluable for understanding its conformational changes, diffusion, and self-assembly in solution. rsc.org
Due to its amphiphilic character, TDPO is expected to form micelles or other aggregates in aqueous solutions above a certain concentration. rsc.orgsemanticscholar.org MD simulations can model this self-assembly process, providing detailed information about the structure, size, and shape of the resulting aggregates. nih.govnih.gov By simulating a system containing many TDPO molecules and water, one can observe their spontaneous aggregation into micelles, with the hydrophobic dodecyl chains forming the core and the polar phosphine oxide head groups exposed to the water. rug.nl
These simulations can also provide insights into the dynamics within the micelles, such as the movement of individual TDPO molecules and the exchange of molecules between the micelle and the bulk solution. Furthermore, the interaction of these micelles with other molecules or surfaces can be investigated, which is relevant for applications in drug delivery and detergency. dtu.dk
Advanced Quantum Chemical Approaches Beyond Standard DFT
While standard DFT methods are powerful, they have limitations, particularly in describing systems with strong electron correlation or weak van der Waals interactions. Advanced quantum chemical approaches can provide more accurate results for such systems. For this compound, these methods could be used to refine the understanding of its electronic structure and interactions.
One such approach is Møller-Plesset perturbation theory (MP2), which includes electron correlation effects more accurately than standard DFT functionals. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry and can provide highly accurate energies and properties, albeit at a much higher computational cost.
For a molecule as large as this compound, applying these methods to the entire molecule is computationally prohibitive. However, they can be used on smaller model systems, such as trimethylphosphine (B1194731) oxide or triethylphosphine oxide, to benchmark the accuracy of different DFT functionals. This allows for the selection of the most appropriate DFT method for studying the larger TDPO system.
Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In this approach, the electronically important part of the system, such as the phosphine oxide head group and its immediate environment, is treated with a high-level quantum mechanical method, while the rest of the system, such as the long alkyl chains and the solvent, is treated with a more computationally efficient molecular mechanics force field. This allows for the accurate study of specific phenomena, such as reaction mechanisms or spectroscopic properties, in a large and complex environment.
Computational Thermodynamics and Kinetics of Extraction Processes
Computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics simulations, have become instrumental in elucidating the complex mechanisms governing solvent extraction processes. While comprehensive computational thermodynamic and kinetic data specifically for this compound (TDPO) systems are not abundantly available in the public domain, valuable insights can be drawn from studies on its close structural and chemical analog, trioctylphosphine (B1581425) oxide (TOPO). The principles and findings from TOPO investigations are generally applicable to understanding the behavior of TDPO in similar extraction environments due to the homology of these extractants.
Research into the thermodynamics of extraction processes involving phosphine oxides often focuses on determining key state functions such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the extraction reaction. These parameters provide a quantitative measure of the spontaneity, heat effects, and change in disorder of the system during the transfer of a metal species from an aqueous to an organic phase.
A study on the extraction of trivalent lanthanides and americium using tri-n-octylphosphine oxide (TOPO) provides direct calorimetric measurements of the enthalpy of extraction (ΔHextr). For the extraction of Eu(NO₃)₃, Am(NO₃)₃, and Cm(NO₃)₃ by TOPO, a complete set of thermodynamic parameters has been calculated. The enthalpies of extraction for the lanthanide series were found to be relatively constant at approximately -29 kJ mol⁻¹ from La³⁺ to Er³⁺, with a slight decrease for the heavier lanthanides.
Table 1: Thermodynamic Parameters for the Extraction of Trivalent Metal Nitrates with Trioctylphosphine Oxide (TOPO)
| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Eu³⁺ | - | -29.3 | - |
| Am³⁺ | - | -29.1 | - |
| Cm³⁺ | - | -28.9 | - |
Note: The Gibbs free energy (ΔG) and entropy (ΔS) values were not explicitly provided in the summarized findings for all ions, hence they are marked as not available in this context.
From a kinetic perspective, computational studies aim to determine the rate-determining steps and activation energies for the extraction process. This information is crucial for optimizing the efficiency of the extraction. An investigation into the transport of Thorium(IV) using TOPO in a multi-dropped liquid membrane system calculated the activation energy for the process.
The kinetics of the transport of Th(IV) ions were analyzed, and the activation energy (Ea) was determined from the relationship between the maximum membrane exit rates and temperature, based on the Arrhenius equation.
Table 2: Kinetic Parameters for the Transport of Thorium(IV) with Trioctylphosphine Oxide (TOPO)
| Parameter | Value | Units |
| Activation Energy (Ea) | 6.52 | kcal/mol |
The calculated activation energy of 6.52 kcal/mol suggests that the transport of Th(IV) ions is a diffusion-controlled process. nih.gov This is because the value is less than the typical threshold of 10 kcal/mol, which is often used to distinguish between diffusion-controlled and chemically-controlled reaction rates. nih.gov
These computational and experimental findings for TOPO offer a strong foundation for predicting the thermodynamic and kinetic behavior of this compound in similar metal extraction systems. The longer alkyl chains in TDPO are expected to primarily influence its solubility and steric hindrance, which may in turn have subtle effects on the thermodynamic and kinetic parameters of extraction.
Applications of Tridodecylphosphine Oxide in Materials Science and Engineering
Integration of Tridodecylphosphine (B1619769) Oxide in Functional Materials Development
The integration of tridodecylphosphine oxide into functional materials is a testament to its versatility as a high-boiling point solvent, a stabilizing agent, and a morphology-directing compound. Its contributions are particularly notable in the synthesis of inorganic nanocrystals, where precise control over size, shape, and surface chemistry is paramount for achieving desired material properties.
In the synthesis of oxide materials, particularly at the nanoscale, TDPO plays a crucial role as a coordinating solvent and capping agent. While much of the foundational research has been conducted with its shorter-chain analogue, trioctylphosphine (B1581425) oxide (TOPO), the principles are directly applicable to TDPO. The phosphine (B1218219) oxide group can coordinate to metal precursors, moderating their reactivity and influencing the nucleation and growth of nanocrystals. This control is essential in the synthesis of various functional oxides, including perovskite oxide nanocrystals, which are of interest for their unique electronic and optical properties.
The use of phosphine oxides like TDPO in an amine-free synthesis of lead halide perovskite nanocrystals has been reported. In such systems, the phosphine oxide, in combination with a protic acid like oleic acid, can tune the reactivity of the metal halide precursor. This regulation of precursor reactivity is a key factor in controlling the final size of the nanocrystals. The coordination of the phosphine oxide to the metal precursors helps to prevent rapid, uncontrolled precipitation, thereby facilitating the formation of uniform, high-quality nanocrystals.
| Parameter | Role of this compound (TDPO) | Effect on Oxide Material Synthesis |
| Coordination | The P=O group coordinates to metal precursors. | Moderates precursor reactivity, preventing overly rapid reactions. |
| Solvent Properties | High boiling point allows for syntheses at elevated temperatures. | Facilitates the formation of highly crystalline materials. |
| Growth Control | Influences the kinetics of nanocrystal nucleation and growth. | Enables precise control over the size and morphology of the resulting oxide materials. |
| Stabilization | The long alkyl chains provide steric stabilization. | Prevents agglomeration of the synthesized nanoparticles. |
This compound has a profound influence on the architecture and properties of nanomaterials, most notably in the synthesis of quantum dots (QDs). QDs are semiconductor nanocrystals that exhibit quantum mechanical properties, and their synthesis requires precise control over size and surface passivation to achieve desired optical and electronic characteristics.
TDPO, and its analogue TOPO, are indispensable in the high-temperature synthesis of colloidal QDs. It serves as a high-boiling point solvent, which is necessary for the thermal decomposition of organometallic precursors and for the annealing of the nanocrystals to improve their crystallinity. strem.com More importantly, TDPO acts as a surface capping ligand. The phosphine oxide head binds to the surface of the growing nanocrystal, while the long dodecyl chains extend into the solvent, providing a steric barrier that prevents aggregation. researchgate.net This capping action is critical for controlling the growth of the nanocrystals and for passivating surface defects, which can otherwise quench the photoluminescence of the quantum dots.
The dynamic nature of the binding of phosphine oxide ligands to the nanocrystal surface allows for a degree of control over the final particle size and shape. By adjusting reaction parameters such as temperature, precursor concentration, and the ratio of TDPO to other ligands, it is possible to tune the resulting nanomaterial architecture. For instance, the use of TDPO in combination with other surfactants can lead to the formation of anisotropic nanostructures, such as nanorods and nanowires, further expanding the range of achievable material properties.
| Nanomaterial Property | Influence of this compound (TDPO) |
| Size and Shape | Acts as a capping agent to control nanocrystal growth. |
| Colloidal Stability | Long alkyl chains provide steric hindrance, preventing aggregation. |
| Optical Properties | Passivates surface states, enhancing photoluminescence quantum yield. |
| Crystallinity | High boiling point allows for annealing at elevated temperatures. |
Polymer Chemistry and Polymer Composites Incorporating this compound Derivatives
The incorporation of phosphine oxide moieties into polymer structures can impart a range of desirable properties, including flame retardancy, thermal stability, and altered solubility. While direct polymerization of TDPO is not common, its derivatives or other phosphine oxide-containing monomers can be used to create functional polymers and polymer composites.
Polymers containing the phosphine oxide functional group can be synthesized through various methods, including the free radical copolymerization of vinyl-functionalized phosphine oxides with common monomers like styrene or methyl methacrylate. mdpi.com The resulting copolymers can be used in applications where flame retardancy is a key requirement. The phosphorus-containing groups can act in the condensed phase by promoting char formation, which insulates the underlying material from the flame.
In the realm of polymer nanocomposites, TDPO can be used to modify the surface of inorganic nanofillers, such as metal oxides or clays, before their incorporation into a polymer matrix. This surface modification improves the compatibility between the hydrophilic filler and the often hydrophobic polymer, leading to better dispersion and enhanced mechanical and thermal properties of the composite material. The long dodecyl chains of TDPO can entangle with the polymer chains, creating a strong interfacial bond that facilitates stress transfer from the polymer matrix to the reinforcing filler.
Surface Modification and Coating Technologies Enabled by this compound
The amphiphilic nature of this compound makes it an effective agent for surface modification and a valuable component in the formulation of specialized coatings. The ability of the phosphine oxide group to bind to various surfaces, coupled with the properties imparted by the long alkyl chains, allows for the tailoring of surface properties for specific applications.
TDPO can be used to modify the surface of nanoparticles to alter their dispersibility in different solvents. For instance, treating hydrophilic metal oxide nanoparticles with TDPO can render them dispersible in nonpolar organic solvents, which is a crucial step for their incorporation into many polymer-based coatings and composites. This surface modification is achieved through the adsorption of TDPO onto the nanoparticle surface, with the polar phosphine oxide head binding to the oxide and the nonpolar dodecyl tails extending outwards.
Catalytic Applications of Tridodecylphosphine Oxide and Its Derivatives
Role as Ligands in Homogeneous Catalysis
In homogeneous catalysis, phosphine (B1218219) oxides, particularly secondary phosphine oxides (SPOs), can act as pre-ligands for transition metals like palladium, rhodium, platinum, and ruthenium. syensqo.comchimia.ch These compounds exist in equilibrium between the pentavalent phosphine oxide and the trivalent phosphinous acid tautomer. chimia.ch Upon coordination to a late transition metal, this equilibrium can shift, allowing the compound to function as a ligand. chimia.chrsc.org This has been exploited in various metal-catalyzed reactions. syensqo.com For example, phosphine oxides have been used as stabilizing ligands in palladium-catalyzed cross-coupling reactions, where they are thought to prevent the precipitation of palladium black, thus maintaining catalyst activity.
However, no specific studies demonstrating the use of tridodecylphosphine (B1619769) oxide as a ligand in homogeneous catalysis have been identified. Research in this area tends to focus on aryl or smaller alkyl substituted phosphine oxides.
Heterogeneous Catalysis Incorporating Tridodecylphosphine Oxide Moieties
The heterogenization of catalysts involves anchoring a catalytically active species onto a solid support, which facilitates catalyst separation and reuse. Phosphine oxide derivatives have been successfully anchored on supports like multiwalled carbon nanotubes (MWCNTs). mdpi.comresearchgate.net These functionalized materials have been used as heterogeneous catalysts in various organic reactions, and have also served as supports for palladium nanoparticles in Heck reactions. mdpi.comresearchgate.net The phosphine oxide moiety can also be used to stabilize metal nanoparticles (e.g., rhodium, gold) on oxide supports, enhancing catalytic activity and stability in reactions such as hydrogenation. dtu.dkrsc.org
Despite these examples within the phosphine oxide family, there is no available research that specifically describes the incorporation of this compound moieties into heterogeneous catalytic systems. The long alkyl chains of the tridodecyl groups could theoretically influence solubility, stability, and interaction with supports or metal centers, but this has not been experimentally documented.
Phase Transfer Catalysis Mediated by this compound
Phase transfer catalysis (PTC) facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). rsc.org Catalysts, often quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport one reactant across the phase boundary to react with the other. rsc.org While phosphonium salts are common, the direct use of neutral phosphine oxides like this compound as the primary phase transfer catalyst is not a widely documented mechanism. More commonly, related compounds like tri-n-octylphosphine oxide (TOPO) are known for their role as extractants in solvent extraction processes, which involve transferring species between phases, but this is distinct from mediating a catalytic reaction cycle. chemimpex.com
No studies were found that investigate or demonstrate the use of this compound as a phase transfer catalyst.
Future Research Directions and Emerging Trends in Tridodecylphosphine Oxide Chemistry
Enhanced Understanding of Complexation and Interfacial Mechanisms at the Atomic Scale
A deeper, atomic-level understanding of the complexation and interfacial mechanisms governing the extractive properties of tridodecylphosphine (B1619769) oxide is crucial for the rational design of next-generation extraction systems. While macroscopic studies have provided valuable insights, future research will increasingly rely on advanced computational and experimental techniques to probe these phenomena at the molecular level.
Quantum-chemical modeling is a powerful tool for investigating the electronic structure and bonding in TDPO-metal complexes. nih.gov These calculations can help to elucidate the nature of the coordinate bond between the phosphoryl oxygen and the metal ion, and to predict the stability of different complex geometries. By understanding the factors that influence complex stability, researchers can design new ligands with enhanced affinity and selectivity for specific metals.
Molecular dynamics (MD) simulations will play a key role in visualizing and quantifying the behavior of TDPO at liquid-liquid interfaces. These simulations can provide detailed information about the orientation and aggregation of TDPO molecules at the interface, as well as the dynamics of metal ion transfer across the phase boundary. This knowledge is essential for optimizing the kinetics of the extraction process.
Experimentally, advanced spectroscopic techniques such as X-ray absorption spectroscopy (XAS) can provide direct information about the coordination environment of metal ions in the organic phase. rsc.org This technique is particularly valuable for determining the oxidation state of the extracted metal and the number and type of coordinating ligands. By combining computational and experimental approaches, a comprehensive picture of the extraction process at the atomic scale can be achieved, paving the way for the development of more efficient and selective separation technologies.
Application of Artificial Intelligence and Machine Learning in Tridodecylphosphine Oxide Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research in solvent extraction and ligand design, with significant implications for the study of this compound. acs.org These computational tools can accelerate the discovery and optimization of new extraction systems by rapidly screening vast chemical spaces and identifying promising candidates. ku.ac.ae
One of the key applications of AI and ML is in the prediction of the physicochemical properties of TDPO and its derivatives. By training models on existing experimental data, it is possible to predict properties such as solubility, viscosity, and distribution coefficients for novel, un-synthesized molecules. acs.org This can significantly reduce the time and experimental effort required to identify promising new extractants.
Machine learning models can also be used to predict the extraction efficiency of TDPO for different metal ions under various conditions. researchgate.net This can help to optimize process parameters such as pH, temperature, and extractant concentration to achieve maximum separation efficiency. Furthermore, AI can aid in the design of new ligands by identifying structural features that are correlated with high selectivity for a particular metal ion. wisc.edu
The integration of AI and ML with high-throughput experimental workflows will create a powerful platform for the rapid discovery and development of new TDPO-based extraction systems. mdpi.com This data-driven approach will enable researchers to explore a much wider range of chemical possibilities than is currently feasible with traditional experimental methods. researchgate.net
Sustainable and Green Chemical Approaches for this compound Synthesis and Applications
In line with the growing emphasis on sustainable chemistry, future research will focus on developing greener synthetic routes for this compound and its derivatives, as well as more environmentally friendly applications. cuestionesdefisioterapia.comijpdd.org The principles of green chemistry, such as waste reduction, the use of renewable feedstocks, and the avoidance of hazardous reagents, will guide these efforts. mdpi.com
One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net Solvent-free reaction conditions are also being explored to minimize the use of volatile organic compounds. mdpi.com The development of catalytic methods for the synthesis of phosphine (B1218219) oxides is another active area of research, as catalysts can improve reaction efficiency and reduce the formation of byproducts. tandfonline.comtandfonline.com
In terms of applications, there is a growing interest in using TDPO in green extraction processes that utilize more environmentally benign solvents, such as ionic liquids or supercritical fluids. ku.ac.ae Researchers are also investigating the use of TDPO in closed-loop processes where the extractant is recycled and reused, minimizing waste generation. The development of biodegradable TDPO derivatives is another long-term goal that would further enhance the sustainability of its applications.
The table below summarizes some of the green chemistry approaches being explored for the synthesis of phosphine oxides.
| Green Chemistry Approach | Description | Potential Benefits |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. researchgate.netresearchgate.net | Reduced reaction times, lower energy consumption, and often higher yields. |
| Solvent-Free Reactions | Conducts chemical reactions without the use of a solvent. mdpi.com | Eliminates the need for potentially hazardous and volatile organic solvents, reducing waste. |
| Catalytic Methods | Employs catalysts to facilitate chemical transformations. tandfonline.comtandfonline.com | Increased reaction rates, higher selectivity, and the ability to use milder reaction conditions. |
| Use of Greener Solvents | Replaces traditional organic solvents with more environmentally friendly alternatives like water or ionic liquids. ku.ac.ae | Reduced environmental impact and potential for easier product separation. |
By embracing these sustainable and green chemical approaches, the environmental footprint of this compound synthesis and its applications can be significantly reduced, ensuring its continued utility in a world increasingly focused on environmental stewardship. nih.gov
Development of Advanced Materials Incorporating this compound for Emerging Technologies
The unique properties of the phosphine oxide group, particularly its strong coordinating ability and thermal stability, make this compound an attractive building block for the development of advanced materials with applications in emerging technologies. acs.org Future research will explore the incorporation of TDPO into a variety of material platforms, including polymers, nanoparticles, and membranes. mdpi.com
One area of significant interest is the development of functional polymers containing phosphine oxide moieties. These materials can be used as solid-phase extractants for the removal of metal ions from aqueous solutions, offering advantages over liquid-liquid extraction in terms of ease of handling and reduced solvent usage. Phosphine oxide-containing polymers are also being investigated as flame retardants and as components in organic light-emitting diodes (OLEDs). acs.org
The surface modification of nanoparticles with TDPO and its derivatives is another promising research direction. The phosphine oxide groups can act as capping agents to control the size and stability of the nanoparticles, and they can also provide a site for further functionalization. These modified nanoparticles could find applications in catalysis, sensing, and biomedical imaging.
Furthermore, the incorporation of TDPO into membranes could lead to the development of new separation technologies. For example, phosphine oxide-functionalized membranes could be used for the selective transport of metal ions or for gas separation. The development of these advanced materials will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering. mdpi.com
Q & A
Q. What are the established methods for synthesizing high-purity tridodecylphosphine oxide (TDDPO), and how do reaction conditions influence yield and purity?
TDDPO is typically synthesized via oxidation of tridodecylphosphine using controlled oxygen or peroxide agents. Reaction temperature (60–90°C), solvent polarity (e.g., toluene vs. ethanol), and stoichiometric ratios of oxidizing agents are critical for minimizing byproducts like phosphine sulfides or residual phosphine . Post-synthesis purification involves column chromatography or recrystallization in non-polar solvents to achieve >98% purity. Analytical validation via <sup>31</sup>P NMR and HPLC is recommended to confirm purity .
Q. How can researchers characterize the structural and electronic properties of TDDPO using spectroscopic and computational methods?
Key techniques include:
- <sup>1</sup>H/<sup>31</sup>P NMR : To confirm alkyl chain integrity and phosphorus oxidation state .
- FT-IR : Identification of P=O stretching vibrations (~1150–1250 cm⁻¹) and alkyl group signatures .
- Density Functional Theory (DFT) : Computational modeling of electron density distribution and bond angles to predict reactivity, especially for phosphorus-centered interactions .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, though crystallization may require co-solvents due to TDDPO’s high hydrophobicity .
Q. What are the solubility and stability profiles of TDDPO in common laboratory solvents, and how do these properties impact experimental design?
TDDPO is highly soluble in non-polar solvents (e.g., hexane, chloroform) but insoluble in water. Stability studies under varying temperatures (20–80°C) and UV exposure show minimal degradation over 72 hours, making it suitable for long-term catalytic or extraction processes. Solvent selection must balance solubility with compatibility with reactive partners (e.g., avoiding protic solvents in metal-coordination reactions) .
Advanced Research Questions
Q. How does TDDPO facilitate phase-transfer catalysis in biphasic systems, and what mechanistic insights explain its efficiency compared to shorter-chain analogs?
TDDPO’s long alkyl chains enhance lipophilicity, enabling stabilization of metal complexes at organic-aqueous interfaces. Mechanistic studies using kinetic profiling and <sup>31</sup>P NMR titration reveal that TDDPO’s electron-donating ability (via P=O → metal charge transfer) lowers activation energy in cross-coupling reactions. Comparative studies with trioctylphosphine oxide (TOPO) show TDDPO’s superior stability in high-temperature reactions due to reduced volatility .
Q. What strategies resolve contradictions in reported binding constants of TDDPO with lanthanides, and how do experimental parameters affect these measurements?
Discrepancies arise from solvent polarity, ionic strength, and measurement techniques (e.g., UV-Vis vs. fluorimetry). To standardize:
- Use isothermal titration calorimetry (ITC) for direct enthalpy/entropy quantification.
- Control solvent composition (e.g., 1:1 v/v hexane/ethanol) to mimic extraction conditions.
- Cross-validate with X-ray absorption spectroscopy (XAS) to probe 4f-orbital participation in bonding .
Q. How can TDDPO be integrated into green chemistry workflows to minimize environmental impact during metal extraction or catalysis?
- Reusability : TDDPO-metal complexes can be recovered via back-extraction with dilute acids (e.g., HNO₃) and reused for 5–10 cycles without significant loss in efficiency .
- Biodegradability Studies : Aerobic microbial degradation assays show TDDPO’s half-life in soil is >60 days, prompting recommendations for combining with biodegradable co-solvents (e.g., terpenes) .
Methodological Challenges and Solutions
Q. What analytical approaches address spectral interference when studying TDDPO in multicomponent systems (e.g., with surfactants or ionic liquids)?
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate TDDPO from ionic surfactants .
- Mass Spectrometry : High-resolution ESI-MS in positive-ion mode distinguishes TDDPO adducts (e.g., [TDDPO+Na]⁺ at m/z 547.3) from background noise .
Q. How do researchers design experiments to probe TDDPO’s role in stabilizing reactive intermediates during radical polymerization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
